

Application Notes and Protocols for the 22Rv1 Cell Line

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Compound of Interest

Compound Name: RV01

Cat. No.: B15574201

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The 22Rv1 cell line is a human prostate carcinoma cell line established from a xenograft of the CWR22 androgen-dependent prostate cancer model. This cell line is a crucial in vitro model for studying castration-resistant prostate cancer (CRPC) as it was derived from a tumor that relapsed after castration. A key characteristic of 22Rv1 cells is the expression of both full-length androgen receptor (AR) and a constitutively active splice variant, AR-V7, which lacks the ligand-binding domain. This makes the 22Rv1 cell line an invaluable tool for investigating mechanisms of resistance to anti-androgen therapies and for the development of novel therapeutics for advanced prostate cancer.

Cell Culture Protocols

General Culture Conditions

Proper handling and maintenance of the 22Rv1 cell line are critical for reproducible experimental results. The following are the recommended culture conditions:

Parameter	Recommendation
Culture Medium	RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Temperature	37°C
CO2 Concentration	5%
Culture Flasks	T-75 or T-150 flasks are recommended for routine culture.
Subculture	When cells reach 80-90% confluency.

Subculturing Protocol

- **Aspirate Medium:** Carefully aspirate the old culture medium from the flask.
- **Wash:** Wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS) to remove any residual medium and serum.
- **Dissociation:** Add 3-5 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
- **Neutralization:** Add an equal volume of complete culture medium to the flask to neutralize the trypsin.
- **Cell Collection:** Gently pipette the cell suspension up and down to ensure a single-cell suspension and transfer to a 15 mL conical tube.
- **Centrifugation:** Centrifuge the cell suspension at 200 x g for 5 minutes.
- **Resuspension:** Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
- **Seeding:** Seed the cells into new culture flasks at the desired density (typically a 1:3 to 1:6 split ratio).

Cryopreservation Protocol

- **Prepare Cells:** Follow steps 1-7 of the subculturing protocol.
- **Resuspend in Freezing Medium:** Resuspend the cell pellet in a cryopreservation medium consisting of 90% FBS and 10% DMSO.
- **Aliquot:** Aliquot the cell suspension into cryovials.
- **Controlled Freezing:** Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- **Long-term Storage:** Transfer the cryovials to the vapor phase of liquid nitrogen for long-term storage.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on 22Rv1 cells.

- **Cell Seeding:** Seed 22Rv1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Propidium Iodide Staining)

This protocol is for quantifying apoptotic cells by flow cytometry.

- **Cell Seeding and Treatment:** Seed 22Rv1 cells in 6-well plates and treat with the desired compound for the specified time.
- **Cell Harvesting:** Harvest both adherent and floating cells and wash with cold PBS.
- **Fixation:** Fix the cells in 70% ethanol on ice for at least 30 minutes.
- **Staining:** Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
- **Flow Cytometry:** Analyze the cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.

Quantitative Data from 22Rv1 Experiments

The following tables summarize quantitative data from various studies using the 22Rv1 cell line.

Table 1: IC50 Values of Various Compounds in 22Rv1 Cells

Compound	Exposure Time	IC50 Value	Reference
Docetaxel	72 hours	1.26 nM	[1]
Paclitaxel	48 hours	~10 nM	[2]
Cabazitaxel	Not Specified	0.3 nM	[3]
Enzalutamide	Not Specified	Resistant	[4]
Linalool	48 hours	Not specified, significant inhibition at 2.5 mM	[5]
Rosemary Extract (RE)	7 days	4.17 µg/mL (survival)	[6]
Rosemary Extract (RE)	Not Specified	43.41 µg/mL (proliferation)	[6]
Selinexor	Not Specified	44 nM (reduced to 7 nM with Docetaxel)	[1]
KPT-251	Not Specified	Not specified (reduced Docetaxel IC50 to 6.2 nM)	[1]
JG-98 (Hsp70 inhibitor)	72 hours	~3.3 µM	[7]
17-DMAG (Hsp90 inhibitor)	72 hours	~0.05 µM	[7]
Bortezomib (Proteasome inhibitor)	72 hours	~0.02 µM	[7]
CB-5083 (p97 inhibitor)	72 hours	~0.5 µM	[7]

Table 2: Effect of Docetaxel on Apoptosis in 22Rv1 Cells[8][9]

Treatment Group	Concentration	Exposure Time	% Apoptosis (Mean \pm SD)
Control (22Rv1 Ag)	-	48 hours	< 5%
Docetaxel (22Rv1 Ag)	20 nM	48 hours	~25%
Docetaxel (22Rv1 Ag)	80 nM	48 hours	~40%
Control (22Rv1 R - Resistant)	-	48 hours	< 5%
Docetaxel (22Rv1 R - Resistant)	20 nM	48 hours	< 10%
Docetaxel (22Rv1 R - Resistant)	80 nM	48 hours	~15%

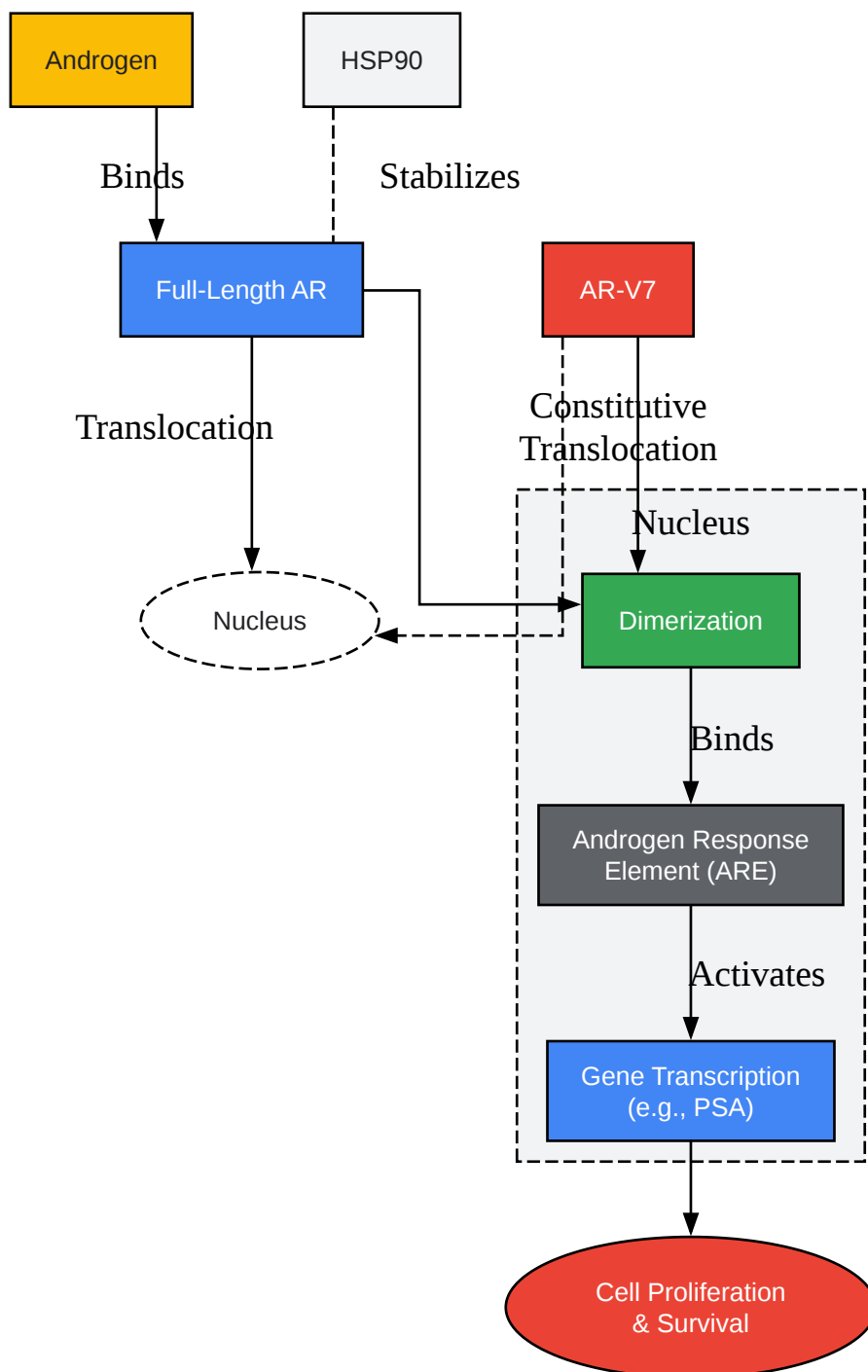
Table 3: Effect of Linalool on Cell Cycle Distribution in 22Rv1 Cells[10]

Treatment Group	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Control	55.2	30.1	14.7
Linalool (2.5 mM)	72.3	15.8	11.9

Signaling Pathways and Experimental Workflows

Androgen Receptor (AR) Signaling Pathway in 22Rv1 Cells

The AR signaling pathway is central to the growth and survival of prostate cancer cells. In 22Rv1 cells, both full-length AR and the AR-V7 splice variant are expressed. While full-length AR is activated by androgens, AR-V7 is constitutively active, contributing to castration resistance.

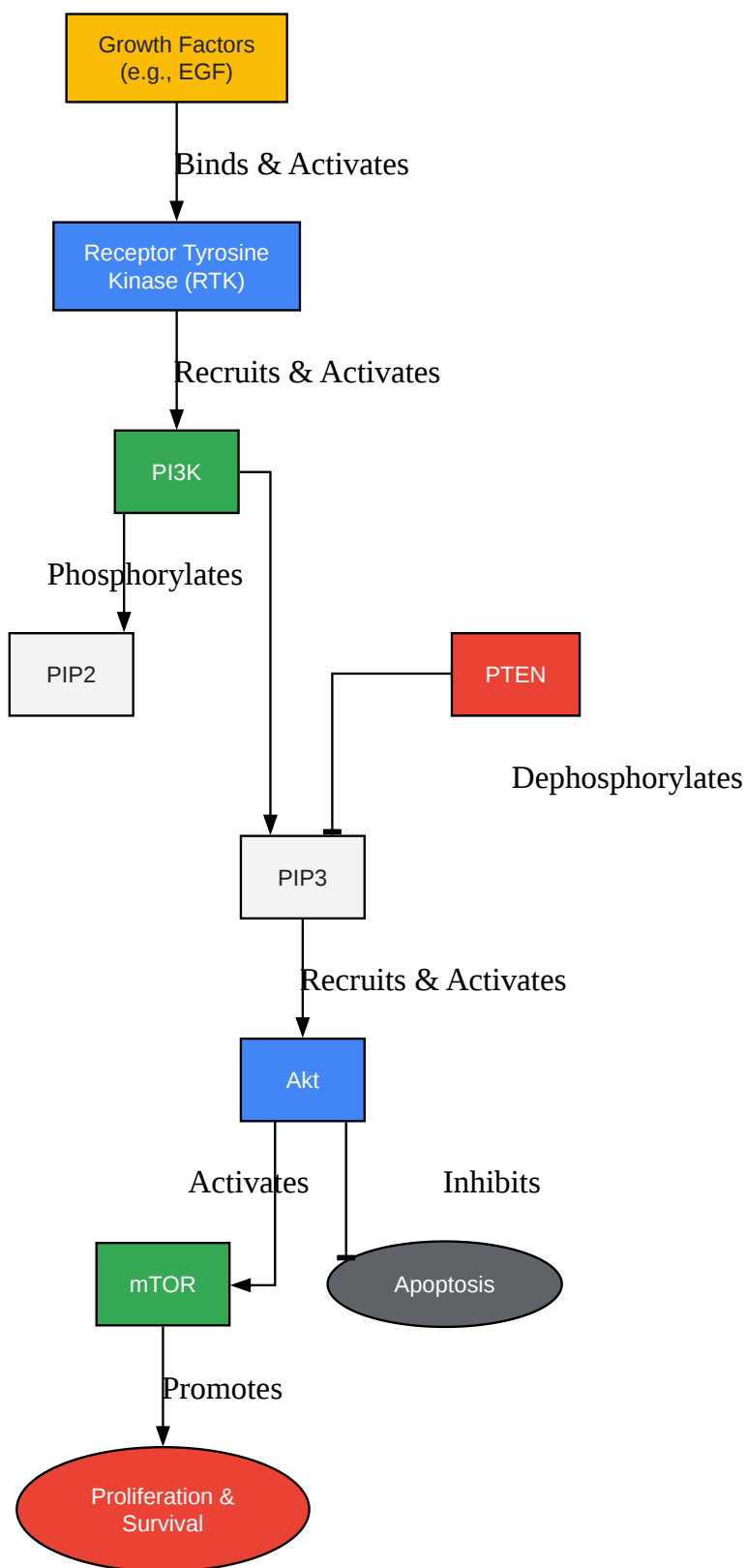


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Caption: Androgen Receptor signaling in 22Rv1 cells.

PI3K/Akt Signaling Pathway in Prostate Cancer

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is common in prostate cancer.

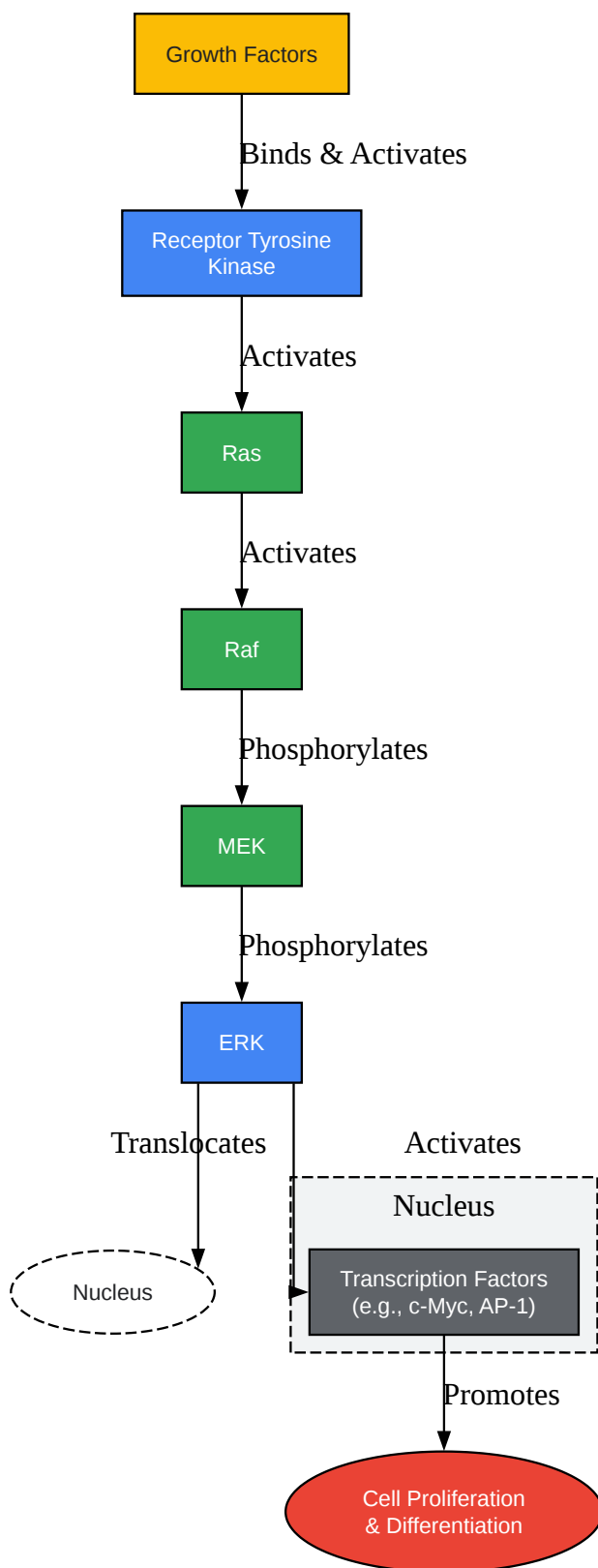


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Caption: PI3K/Akt signaling pathway in prostate cancer.

MAPK/ERK Signaling Pathway in Prostate Cancer

The MAPK/ERK pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival, and is often hyperactivated in prostate cancer.

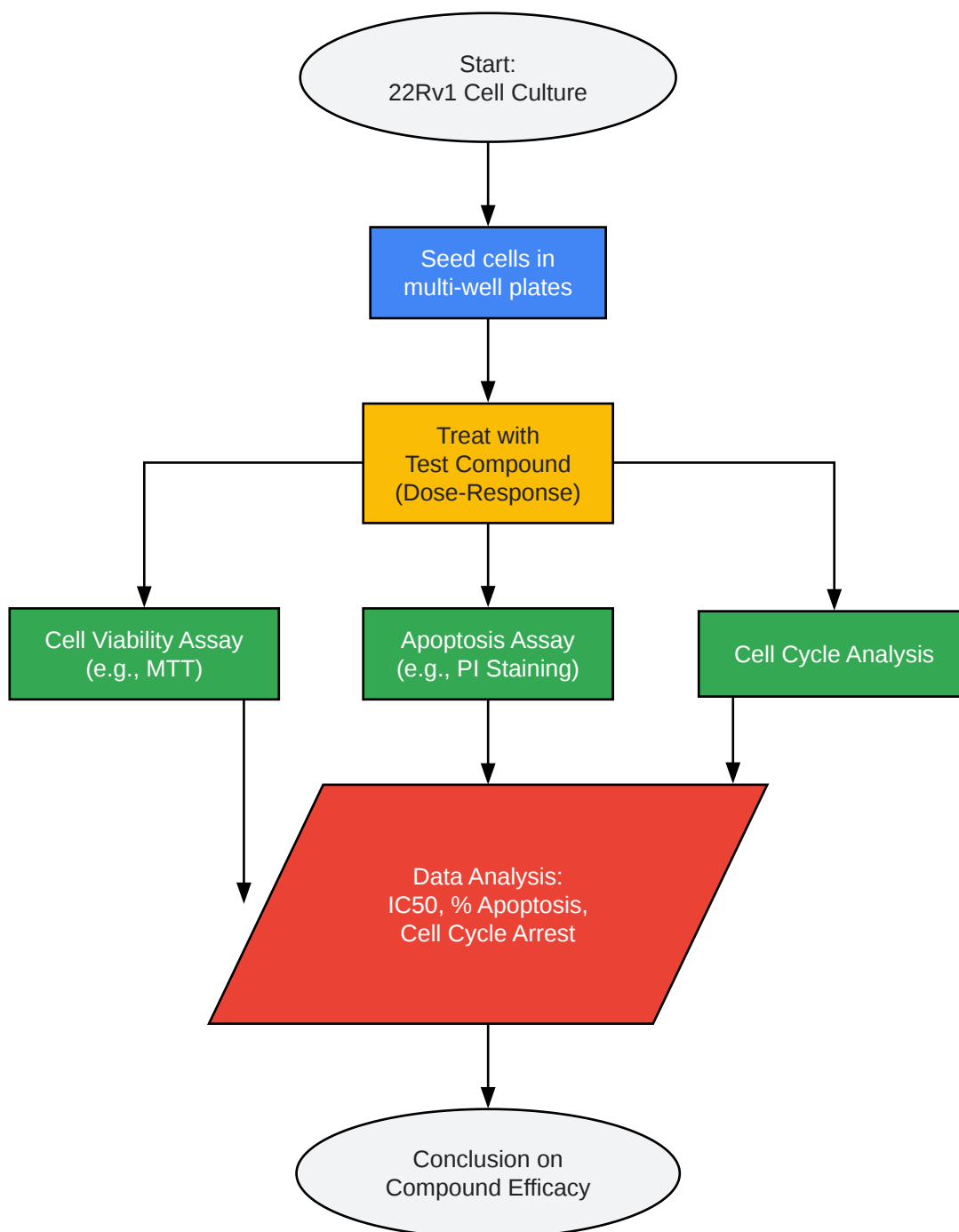


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Caption: MAPK/ERK signaling pathway in prostate cancer.

Experimental Workflow for Drug Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel therapeutic agent in 22Rv1 cells.



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Caption: Experimental workflow for drug efficacy testing.

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